molecular formula C20H11Cl3N2O2 B11706288 3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B11706288
M. Wt: 417.7 g/mol
InChI Key: GAAPWFSMBZHZEO-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(3-chlorophenyl)-1,3-benzoxazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C20H11Cl3N2O2

Molecular Weight

417.7 g/mol

IUPAC Name

3,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide

InChI

InChI=1S/C20H11Cl3N2O2/c21-13-3-1-2-12(8-13)20-25-17-10-14(5-7-18(17)27-20)24-19(26)11-4-6-15(22)16(23)9-11/h1-10H,(H,24,26)

InChI Key

GAAPWFSMBZHZEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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